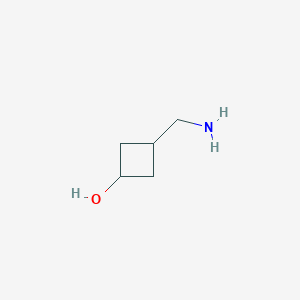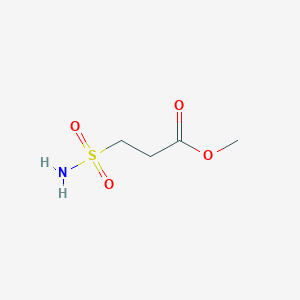
3-Hydroxycyclopentanecarboxylic acid
Vue d'ensemble
Description
3-Hydroxycyclopentanecarboxylic acid is a chemical compound with the molecular formula C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da . It is also known by other names such as 3-hydroxycyclopentane-1-carboxylic acid and Cyclopentanecarboxylic acid, 3-hydroxy- .
Molecular Structure Analysis
The InChI code for 3-Hydroxycyclopentanecarboxylic acid is 1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) . This indicates the specific arrangement of atoms in the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydroxycyclopentanecarboxylic acid are not available, it’s worth noting that carboxylic acids typically undergo reactions like esterification, reduction, and decarboxylation .
Physical And Chemical Properties Analysis
3-Hydroxycyclopentanecarboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 297.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 62.3±6.0 kJ/mol and a flash point of 147.8±21.9 °C .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound may serve as an intermediate in the synthesis of various drugs. For example, cyclopentanecarboxylic acid, which is structurally related, is a key precursor in the synthesis of anti-inflammatory drugs like ibuprofen .
Biohydroxylation Studies
It has been used as a substrate in biohydroxylation studies with mutants of cytochrome P450 BM-3, which is significant for understanding enzyme-catalyzed reactions and developing biocatalysts .
Chemical Research
The compound undergoes chemical reactions such as Curtius rearrangement, which is useful in organic synthesis to form other valuable compounds .
Spectroscopic Studies
Infrared spectroscopic studies have been conducted on esters derived from this acid to understand intramolecular bonding and reaction mechanisms .
Safety and Hazards
The safety information for 3-Hydroxycyclopentanecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .
Orientations Futures
The future directions for research on 3-Hydroxycyclopentanecarboxylic acid and similar compounds could involve exploring their potential applications in various fields. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years, which could open up new possibilities for compounds like 3-Hydroxycyclopentanecarboxylic acid .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the cell .
Mode of Action
It is known that similar compounds can inhibit certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
3-Hydroxycyclopentanecarboxylic acid may be involved in the inverted fatty acid β-oxidation pathway . This pathway is a versatile biochemical platform for biosynthesis by engineered microbial strains of numerous value-added chemicals from renewable carbon sources, including biomass-derived sugars .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have various effects on the cell, including inhibiting certain enzymes and altering cellular processes .
Action Environment
The action, efficacy, and stability of 3-Hydroxycyclopentanecarboxylic acid can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
3-hydroxycyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing different stereoisomers of 2-amino-3-hydroxycyclopentanecarboxylic acid?
A1: The synthesis of specific stereoisomers is crucial in medicinal chemistry. Different stereoisomers of a molecule can exhibit drastically different biological activities. [] This is because biological systems, with their chiral nature (e.g., enzymes, receptors), often interact selectively with specific stereoisomers. Therefore, the ability to synthesize and isolate desired stereoisomers, as described in the paper for 2-amino-3-hydroxycyclopentanecarboxylic acid, is essential for developing drugs with improved efficacy and reduced side effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)








![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

